molecular formula C10H15N3O B13463854 6-(Piperidin-4-yloxy)pyridin-3-amine

6-(Piperidin-4-yloxy)pyridin-3-amine

Cat. No.: B13463854
M. Wt: 193.25 g/mol
InChI Key: YRWVAOJXDWEFBI-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yloxy)pyridin-3-amine is a heterocyclic organic compound that features both piperidine and pyridine moieties. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yloxy)pyridin-3-amine typically involves the reaction of 3-amino-6-chloropyridine with piperidin-4-ol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidin-4-yloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Piperidin-4-yloxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine itself.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine.

Uniqueness

6-(Piperidin-4-yloxy)pyridin-3-amine is unique due to the combination of piperidine and pyridine rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-piperidin-4-yloxypyridin-3-amine

InChI

InChI=1S/C10H15N3O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6,11H2

InChI Key

YRWVAOJXDWEFBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)N

Origin of Product

United States

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